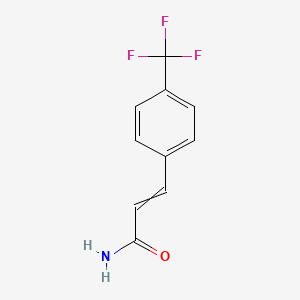
4-(Trifluoromethyl)-cinnamamide
描述
4-(Trifluoromethyl)-cinnamamide is a useful research compound. Its molecular formula is C10H8F3NO and its molecular weight is 215.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
4-(Trifluoromethyl)-cinnamamide is utilized in the synthesis of bioactive compounds with potential therapeutic properties:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). It interacts with ergosterol in fungal membranes, disrupting their integrity and leading to cell death .
- Anti-inflammatory Potential : The compound modulates the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. This modulation indicates its potential as an anti-inflammatory agent .
- Anticancer Activity : Research indicates that this compound can induce cell cycle arrest and inhibit proliferation in melanoma cells. Its mechanism involves downregulating matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion .
Material Science
In material science, this compound is explored for developing new materials with unique chemical properties. Its stability and reactivity allow it to be incorporated into various polymer matrices, enhancing their performance characteristics.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 µg/mL |
| Candida albicans | 1 µg/mL |
Table 2: Anticancer Activity Against Melanoma Cells
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| B16-F10 Melanoma | 15 | Induces cell cycle arrest |
| B16-F10 Melanoma | 20 | Downregulation of MMPs |
Case Study 1: Antimicrobial Efficacy
A study evaluated various cinnamamide derivatives, including those with trifluoromethyl substitutions, revealing their effectiveness against resistant bacterial strains. The results indicated that compounds similar to this compound could serve as potential antibiotic candidates against MRSA and other resistant pathogens .
Case Study 2: Anticancer Mechanism
Another investigation focused on the anticancer properties of this compound, demonstrating significant reductions in metastatic behavior in melanoma cells through structural modifications. These findings suggest that further optimization could yield more effective therapeutic agents for cancer treatment .
属性
分子式 |
C10H8F3NO |
|---|---|
分子量 |
215.17 g/mol |
IUPAC 名称 |
3-[4-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H2,14,15) |
InChI 键 |
BPRFEFAHXYCKRO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=CC(=O)N)C(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














